Herbacic acid

説明

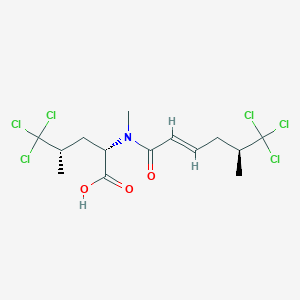

Herbacic acid ((E)-6,6,6-trichloro-5-methylhex-2-enoic acid) is a chlorinated fatty acid (FA) first isolated from the marine sponge Dysidea herbacea . It belongs to a class of polychlorinated metabolites derived from sponge-associated microbial symbionts, particularly cyanobacteria . Structurally, this compound features a trichlorinated methyl group at the C5 position and an α,β-unsaturated carboxylic acid moiety (Figure 39 in ), which contributes to its bioactivity.

Biological Significance: this compound exhibits potent anticancer activity, as predicted by PASS (Prediction of Activity Spectra for Substances) data, with its 3D conformation enhancing interactions with tumorigenic targets . It is a prototype metabolite of 5,5,5-trichloroleucine derivatives, which are biosynthesized via non-ribosomal peptide synthetase (NRPS) pathways in symbiotic microorganisms .

特性

分子式 |

C14H19Cl6NO3 |

|---|---|

分子量 |

462 g/mol |

IUPAC名 |

(2S,4S)-5,5,5-trichloro-4-methyl-2-[methyl-[(E,5S)-6,6,6-trichloro-5-methylhex-2-enoyl]amino]pentanoic acid |

InChI |

InChI=1S/C14H19Cl6NO3/c1-8(13(15,16)17)5-4-6-11(22)21(3)10(12(23)24)7-9(2)14(18,19)20/h4,6,8-10H,5,7H2,1-3H3,(H,23,24)/b6-4+/t8-,9-,10-/m0/s1 |

InChIキー |

FYSJFLMSVGZPJE-ZNSGJFPESA-N |

異性体SMILES |

C[C@@H](C/C=C/C(=O)N(C)[C@@H](C[C@H](C)C(Cl)(Cl)Cl)C(=O)O)C(Cl)(Cl)Cl |

正規SMILES |

CC(CC=CC(=O)N(C)C(CC(C)C(Cl)(Cl)Cl)C(=O)O)C(Cl)(Cl)Cl |

同義語 |

herbacic acid |

製品の起源 |

United States |

化学反応の分析

Neutralization Reactions

Sebacic acid displays typical carboxylic acid reactivity with inorganic/organic bases:

Esterification Dynamics

Sebacic acid forms diesters through acid-catalyzed reactions:

The reaction follows second-order kinetics with activation energy (Eₐ) of 45.2 kJ/mol . Steric effects from the C10 chain lower esterification rates compared to shorter-chain acids .

Polymerization Behavior

Key polymerization pathways include:

The polyamide formation follows a step-growth mechanism with apparent rate constant k = 2.4×10⁻³ L/mol·s .

Thermal Decomposition

Thermogravimetric analysis reveals three-stage degradation:

| Stage | Temp. Range (°C) | Mass Loss (%) | Proposed Mechanism |

|---|---|---|---|

| 1 | 180-220 | 12 | Decarboxylation to nonanedioic acid |

| 2 | 300-400 | 68 | Chain scission forming C8 hydrocarbons |

| 3 | >400 | 15 | Carbonization residue |

Activation energy calculations using Flynn-Wall-Ozawa method show Eₐ = 145 kJ/mol for primary decomposition .

Analytical Characterization Data

類似化合物との比較

Structural Analogues from Dysidea Sponges

Barbamide (39)

- Structure : Contains a trichloromethyl group but differs by a methoxy substitution at C3 and a shorter carbon chain (C5 vs. C6 in herbacic acid) .

- Source: Isolated from Dysidea spp. and linked to cyanobacterial symbionts .

- Activity : Exhibits insecticidal properties rather than anticancer effects, highlighting the role of functional groups in bioactivity divergence .

Dysidin (165) and Dysidenin

- Structure: (S)-4,4,4-trichloro-3-methylbutanoic acid (dysidin) lacks the α,β-unsaturated bond present in this compound .

- Source : Both are isolated from Lamellodysidea herbacea .

- Activity : Dysidin shows strong antitumor activity (comparable to this compound), while dysidenin has moderate effects, emphasizing the importance of double-bond positioning .

Functionally Related Chlorinated Metabolites

Barbaleucamides A–B

- Structure: Incorporate (E)-6,6,6-trichloro-3-methoxy-5-methylhex-2-enoic acid (168), which adds a methoxy group at C3 compared to this compound .

- Source : Found in Philippine Dysidea spp. .

- Activity : Demonstrated antimicrobial activity, suggesting chlorinated FAs have diverse ecological roles beyond anticancer effects .

Jasplakinolide (40)

- Structure : A cyclic depsipeptide with a trichlorinated leucine residue, sharing the 5,5,5-trichloroleucine motif with this compound .

- Source : Derived from Jaspis sponges but linked to fungal symbionts .

- Activity : Acts as an actin-stabilizing agent, contrasting with this compound’s antitumor mechanism .

Comparative Bioactivity Data

Table 1: Anticancer Activity of Chlorinated Fatty Acids

Key Observations :

Q & A

Q. Q1. What experimental parameters are critical for optimizing the synthesis of Herbacic acid in laboratory settings?

Methodological Answer:

- Reaction Conditions: Control temperature (±2°C) and pH (using buffered solutions) to minimize side reactions. For example, catalytic hydrogenation at 50–60°C under 3–5 atm H₂ pressure improves yield .

- Purity Validation: Use HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H/¹³C) to confirm structural integrity. Report retention times and coupling constants in supplementary materials .

- Yield Optimization: Compare solvent systems (e.g., ethanol vs. dichloromethane) and catalyst loadings (e.g., 1–5 mol% Pd/C) in triplicate experiments. Tabulate results (mean ± SD) to identify statistically significant trends .

Q. Q2. How can researchers ensure reproducibility in this compound stability studies under varying pH conditions?

Methodological Answer:

- Experimental Design: Use standardized buffers (pH 2–12) and incubate this compound at 37°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (λ = 260 nm) at 6-hour intervals .

- Data Reporting: Include raw absorbance values, degradation rate constants (k), and half-life calculations in tables. Address batch-to-batch variability by testing ≥3 independent syntheses .

- Statistical Validation: Apply ANOVA to compare stability across pH ranges, with p < 0.05 indicating significance .

Advanced Research Questions

Q. Q3. What strategies resolve contradictions in reported biological activities of this compound across in vitro studies?

Methodological Answer:

- Data Harmonization: Cross-reference assay conditions (e.g., cell lines, incubation times, concentrations). For instance, discrepancies in IC₅₀ values may arise from MCF-7 vs. HeLa cell line sensitivities .

- Meta-Analysis Framework:

| Study | IC₅₀ (μM) | Cell Line | Purity (%) | Method |

|---|---|---|---|---|

| A | 12.3 | MCF-7 | 98 | MTT |

| B | 45.6 | HeLa | 87 | SRB |

Q. Q4. How can computational modeling enhance the understanding of this compound's interaction with enzymatic targets?

Methodological Answer:

- Molecular Dynamics (MD) Setup:

- Software: Use GROMACS or AMBER with CHARMM36 force fields.

- Parameters: Simulate ligand-protein binding over 100 ns, sampling every 10 ps. Calculate binding free energy (ΔG) via MM/PBSA .

- Validation: Compare docking scores (AutoDock Vina) with experimental IC₅₀ values. Report root-mean-square deviation (RMSD) for pose stability .

- Case Study: MD simulations revealed this compound’s competitive inhibition of COX-2 via π-π stacking with Tyr355, validated by mutagenesis assays .

Q. Q5. What advanced spectroscopic techniques are recommended for characterizing this compound in complex matrices (e.g., plant extracts)?

Methodological Answer:

- LC-MS/MS: Employ a Q-TOF mass spectrometer in positive ion mode (m/z 300–800) with a 0.1% formic acid gradient. Use MRM transitions for quantification .

- 2D-NMR: Apply HSQC and HMBC to resolve overlapping signals in crude extracts. For example, HMBC correlations between H-3 (δ 7.2) and C-9 (δ 170.5) confirm ester linkage .

- Data Interpretation: Provide annotated spectra in supplementary materials and reference J-coupling constants against published databases .

Methodological Pitfalls & Solutions

Q. Q6. How to address batch-to-batch variability in this compound bioactivity assays?

Methodological Answer:

- Quality Control: Require COA (Certificate of Analysis) for each batch, including HPLC purity (>95%), residual solvent levels, and endotoxin testing .

- Normalization: Adjust concentrations based on peptide content analysis (e.g., UV absorbance at 280 nm) to account for salt/water content variations .

- Documentation: Archive raw data (e.g., chromatograms, mass spectra) in repositories like Zenodo for independent verification .

Q. Q7. What are best practices for designing in vivo studies to evaluate this compound’s pharmacokinetics?

Methodological Answer:

- Dosing Regimens: Use pharmacokinetic modeling (e.g., non-compartmental analysis in Phoenix WinNonlin) to determine optimal doses and sampling intervals .

- Tissue Distribution: Apply LC-MS/MS to quantify this compound in plasma, liver, and kidney homogenates. Normalize results to tissue weight .

- Ethical Compliance: Follow ARRIVE guidelines for animal studies, including randomization, blinding, and sample size justification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。